
2-Methylpropyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate is a synthetic compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The hydroxyl group and the carboxylate ester are introduced through specific reactions such as esterification and hydroxylation.
Final Assembly: The final compound is assembled by combining the piperidine ring with the 2-methylpropyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylate ester to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2-Methylpropyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylpiperidine: A related compound with similar structural features but lacking the 2-methylpropyl and hydroxyl groups.
Piperidine Derivatives: Various piperidine derivatives with different substituents and functional groups.
Uniqueness
2-Methylpropyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-methylpropyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-9(2)8-16-11(15)13-6-5-12(3,4)10(14)7-13/h9-10,14H,5-8H2,1-4H3 |
InChI Key |
MZRLMABKOYBDOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)N1CCC(C(C1)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl)1-methyl ester](/img/structure/B11817281.png)
![Carbamic acid, N-[3-[(methylamino)carbonyl]-3-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B11817289.png)
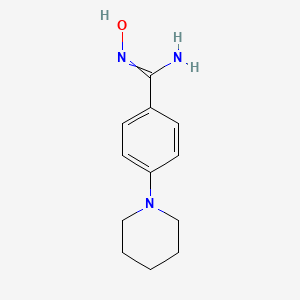

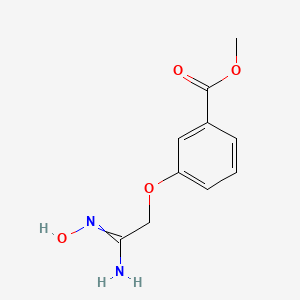
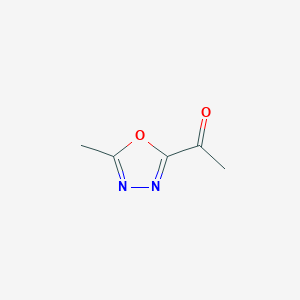
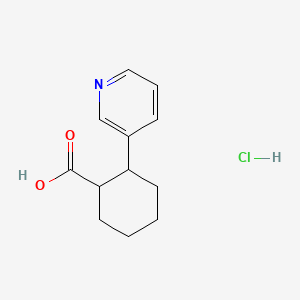
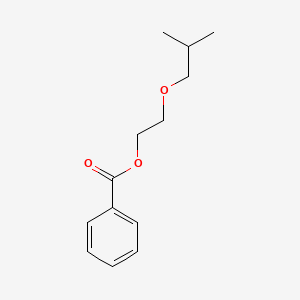
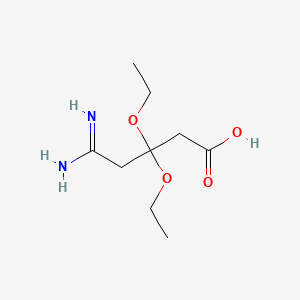
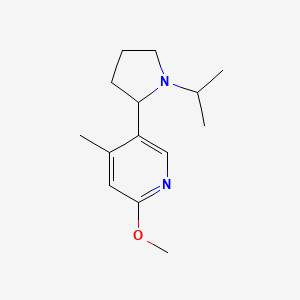


![Methyl 6-hydroxybenzo[B]thiophene-3-carboxylate](/img/structure/B11817356.png)

